3-Ethoxypentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

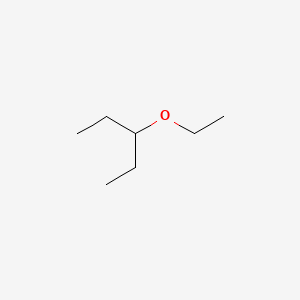

Structure

3D Structure

Properties

CAS No. |

36749-13-0 |

|---|---|

Molecular Formula |

C7H16O |

Molecular Weight |

116.20 g/mol |

IUPAC Name |

3-ethoxypentane |

InChI |

InChI=1S/C7H16O/c1-4-7(5-2)8-6-3/h7H,4-6H2,1-3H3 |

InChI Key |

BMAINLNHNVARHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)OCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Ethoxypentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-ethoxypentane (CAS No: 36749-13-0), a dialkyl ether. This document consolidates critical data including its physicochemical characteristics, spectroscopic profiles, and key chemical reactivity. A detailed, representative experimental protocol for its synthesis via the Williamson ether synthesis is provided. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes a visualization of the synthetic pathway to facilitate a deeper understanding of its preparation.

Introduction

This compound, also known as diethyl carbinol ethyl ether, is a simple, branched-chain ether. Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. Due to the relative stability of the ether linkage, they are often utilized as solvents in organic reactions. However, their structure also allows for specific chemical transformations, making them useful intermediates in organic synthesis. This guide aims to provide a detailed repository of the core chemical properties of this compound for professionals in research and development.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are essential for its handling, application in reactions, and purification.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 36749-13-0 | [1] |

| Molecular Formula | C₇H₁₆O | [1][2] |

| Molecular Weight | 116.20 g/mol | [1] |

| Appearance | Colorless liquid (presumed) | N/A |

| Boiling Point | 109 °C at 760 mmHg | [2][3] |

| Melting Point | -95.35 °C (estimate) | [3] |

| Density | 0.77 g/cm³ | [2] |

| Refractive Index | 1.395 | [2][3] |

| Flash Point | 9 °C | [2] |

| Vapor Pressure | 29.6 mmHg at 25 °C | [2] |

| LogP (XLogP3) | 2.3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (Sₙ2) of an alkyl halide by an alkoxide. For the preparation of this compound, two primary routes are theoretically possible. However, the route involving a primary alkyl halide is strongly preferred to avoid the competing E2 elimination reaction that can occur with secondary alkyl halides.

-

Route A (Preferred): Sodium ethoxide reacts with 3-bromopentane (B47287).

-

Route B (Less Favorable): Sodium 3-pentoxide reacts with bromoethane.

The following diagram illustrates the preferred synthetic workflow.

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Representative Experimental Protocol

The following is a representative protocol based on general Williamson ether synthesis procedures, as a specific published protocol for this compound was not found.[4][5]

Materials:

-

Ethanol (anhydrous)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

3-Bromopentane

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Alkoxide Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (1.2 equivalents) dissolved in anhydrous THF.

-

Under a nitrogen atmosphere, carefully add sodium hydride (1.2 equivalents) portion-wise at 0 °C. The mixture is stirred and allowed to warm to room temperature until the evolution of hydrogen gas ceases (approx. 1 hour), indicating the formation of sodium ethoxide.

-

Sₙ2 Reaction: The reaction mixture is cooled back to 0 °C, and 3-bromopentane (1.0 equivalent) is added dropwise via a syringe.

-

The reaction mixture is then heated to reflux and maintained for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with water and then with brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by fractional distillation to yield pure this compound.

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.

Mass Spectrometry

The electron ionization mass spectrum of this compound is characterized by fragmentation patterns typical for ethers, primarily α-cleavage (cleavage of a C-C bond adjacent to the oxygen) and C-O bond cleavage.

Table 2: Major Mass Spectrometry Fragments for this compound

| m/z | Relative Intensity | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|---|

| 116 | Low | [C₇H₁₆O]⁺ | Molecular Ion (M⁺) |

| 87 | High | [C₅H₁₁O]⁺ | α-cleavage: Loss of an ethyl radical (•CH₂CH₃) from M⁺ |

| 59 | Base Peak | [C₃H₇O]⁺ | α-cleavage: Loss of a propyl radical (•CH₂CH₂CH₃) from M⁺ |

| 55 | Medium | [C₄H₇]⁺ | Secondary fragmentation, e.g., loss of methanol (B129727) from m/z 87 |

Data derived from PubChem.[1]

Infrared (IR) Spectroscopy

The IR spectrum of an ether is dominated by the C-O stretching vibration. The absence of O-H (ca. 3300 cm⁻¹) and C=O (ca. 1715 cm⁻¹) bands is also characteristic.

Table 3: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2965-2850 | C-H stretch | Alkane (CH₃, CH₂, CH) |

| 1465-1450 | C-H bend (scissoring) | CH₂ |

| 1380-1370 | C-H bend (rocking) | CH₃ |

| ~1100 | C-O stretch | Ether |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Due to the symmetry of this compound, the number of unique signals is reduced.

Table 4: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.40 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~3.25 | Quintet (quin) | 1H | -CH(CH₂CH₃)₂ |

| ~1.50 | Multiplet (m) | 4H | -CH(CH₂ CH₃)₂ |

| ~1.15 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~0.88 | Triplet (t) | 6H | -CH(CH₂CH₃ )₂ |

Table 5: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~80.5 | C H(CH₂CH₃)₂ |

| ~63.5 | -O-C H₂-CH₃ |

| ~26.0 | -CH(C H₂CH₃)₂ |

| ~15.5 | -O-CH₂-C H₃ |

| ~10.0 | -CH(CH₂C H₃)₂ |

Chemical Reactivity

Ethers are generally unreactive towards bases, nucleophiles, and mild oxidizing/reducing agents. The primary reaction of significance for dialkyl ethers like this compound is cleavage under strongly acidic conditions.

Acid-Catalyzed Cleavage

This compound can be cleaved by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), via a nucleophilic substitution mechanism. The reaction proceeds in two main steps:

-

Protonation of the Ether Oxygen: The ether oxygen is protonated by the strong acid to form a good leaving group (an alcohol).

-

Nucleophilic Attack: A halide ion (Br⁻ or I⁻) attacks one of the adjacent carbon atoms, displacing the alcohol.

For an unsymmetrical ether like this compound, the reaction can proceed via an Sₙ1 or Sₙ2 mechanism depending on the substitution of the carbon atoms adjacent to the oxygen. Since both are secondary, a mixture of products is possible, though attack at the less sterically hindered ethyl group might be slightly favored under Sₙ2 conditions. With an excess of acid and heat, the alcohol formed can be further converted to an alkyl halide.

General Reaction Scheme: CH₃CH₂-O-CH(CH₂CH₃)₂ + 2 HBr → CH₃CH₂Br + Br-CH(CH₂CH₃)₂ + H₂O

Safety and Handling

This compound is a flammable liquid with a low flash point.[2] It should be handled in a well-ventilated area, away from ignition sources. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This technical guide has compiled the essential chemical properties of this compound, presenting them in a manner accessible to researchers, scientists, and professionals in drug development. The provided data on its physicochemical properties, detailed synthesis protocol, spectroscopic signatures, and chemical reactivity serve as a foundational resource for its application in a laboratory or industrial setting.

References

An In-depth Technical Guide to 3-Ethoxypentane (CAS: 36749-13-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxypentane, also known as diethyl carbinol ethyl ether, is a dialkyl ether with the chemical formula C₇H₁₆O. This document provides a comprehensive technical overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and relevant safety information. The structured data and workflows are intended to support research and development activities where this compound may be used as a solvent, reactant, or reference compound.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 36749-13-0 | --INVALID-LINK-- |

| Molecular Formula | C₇H₁₆O | --INVALID-LINK-- |

| Molecular Weight | 116.20 g/mol | --INVALID-LINK-- |

| Boiling Point | 117-119 °C | [Various Chemical Suppliers] |

| Density | 0.76 g/cm³ | [Various Chemical Suppliers] |

| Flash Point | 16 °C | [Various Chemical Suppliers] |

| Appearance | Colorless liquid | [General Knowledge] |

Table 2: Spectroscopic Data

| Spectroscopic Data | Value | Source(s) |

| ¹H NMR | Protons adjacent to the ether oxygen are expected to show a downfield shift to approximately 3.4-4.5 ppm. | [1] |

| ¹³C NMR | Carbon atoms adjacent to the ether oxygen typically absorb in the 50-80 ppm range. | [1] |

| IR Spectroscopy | A characteristic C-O single bond stretching absorption is expected in the range of 1050-1150 cm⁻¹. | [1] |

| Mass Spectrometry (GC-MS) | The NIST Mass Spectrometry Data Center provides reference spectra for this compound. | --INVALID-LINK-- |

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for the preparation of ethers. In the case of this compound, this involves the reaction of a 3-pentoxide salt with an ethyl halide.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for Williamson ether synthesis.[2]

Materials:

-

3-Pentanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl iodide

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add sodium hydride (1.1 eq.) to anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add 3-pentanol (1.0 eq.) dropwise from the dropping funnel to the stirred suspension. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should be observed.

-

SN2 Reaction: Cool the reaction mixture back to 0 °C. Add ethyl iodide (1.2 eq.) dropwise via the dropping funnel. After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of water. Add saturated aqueous ammonium chloride solution and transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic layers.

-

Drying and Solvent Removal: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

Purification and Analysis Workflow

The crude this compound is purified by fractional distillation, and its identity and purity are confirmed by various analytical techniques.

Experimental Protocols: Purification and Analysis

Purification by Fractional Distillation:

Fractional distillation is employed to separate this compound from unreacted starting materials, byproducts, and residual solvent.[3][4]

-

Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask.

-

Distillation: Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar. Heat the flask gently.

-

Fraction Collection: Discard the initial low-boiling fraction. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (117-119 °C).

Analytical Methods:

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is used to determine the purity of the final product and confirm its molecular weight.

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent such as dichloromethane (B109758) or diethyl ether.

-

Instrumentation: Use a GC equipped with a suitable capillary column (e.g., nonpolar) and a mass spectrometer detector.

-

Analysis: Inject the sample and run a temperature program to separate the components. The resulting mass spectrum should be compared with a reference spectrum from a database (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is used to confirm the structure of this compound.

-

Sample Preparation: Dissolve 5-25 mg of the purified liquid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[5]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Spectral Interpretation: Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the ethyl and 3-pentyl groups and their connectivity through the ether linkage.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: As this compound is a liquid, a neat sample can be analyzed by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[6]

-

Analysis: Obtain the IR spectrum and identify the characteristic C-O stretching band for an ether, which is expected in the 1050-1150 cm⁻¹ region.[1] Also, confirm the presence of C-H stretching and bending vibrations.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

-

Hazards: Flammable liquid and vapor. May cause skin and eye irritation.

-

Precautions: Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear protective gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.

References

- 1. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Purification [chem.rochester.edu]

- 4. How To [chem.rochester.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the Molecular Structure of 3-Ethoxypentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of 3-Ethoxypentane (CAS No: 36749-13-0). The information is intended to support research, development, and quality control activities where this compound is of interest.

Molecular Structure and Properties

This compound, also known as diethyl carbinol ethyl ether, is a simple aliphatic ether. Its molecular structure consists of a pentane (B18724) chain with an ethoxy group attached to the third carbon atom. This symmetrical arrangement of ethyl groups around the central methine carbon influences its physical and spectroscopic properties.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 36749-13-0[1] |

| Molecular Formula | C₇H₁₆O[1] |

| Canonical SMILES | CCC(CC)OCC[1] |

| InChI Key | BMAINLNHNVARHJ-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Weight | 116.20 g/mol [1] |

| Boiling Point | 109 °C at 760 mmHg[2] |

| Melting Point | -95.35 °C (estimate)[2] |

| Density | 0.77 g/cm³[2] |

| Refractive Index | 1.395[2] |

| Flash Point | 9 °C[2] |

| XLogP3 | 2.3[1] |

| Hydrogen Bond Donor Count | 0[1] |

| Hydrogen Bond Acceptor Count | 1[1] |

Experimental Protocols

Synthesis via Williamson Ether Synthesis

A common and effective method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. For the synthesis of this compound, 3-pentanol (B84944) is the precursor alcohol.

Reaction Scheme:

Detailed Methodology:

-

Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, a suspension of sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) is prepared under a nitrogen atmosphere. 3-Pentanol is then added dropwise to the suspension at 0 °C. The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 3-pentoxide.

-

Ether Formation: A solution of a primary ethyl halide, such as ethyl bromide or ethyl iodide, in anhydrous THF is added dropwise to the freshly prepared alkoxide solution at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the careful addition of water. The aqueous layer is separated and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure. The crude this compound is then purified by fractional distillation to yield the final product.

Spectroscopic Data

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetry of the this compound molecule, its NMR spectra are relatively simple.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show overlapping signals for the two ethyl groups attached to the pentyl backbone and a distinct signal for the methine proton.[3]

¹³C NMR Spectroscopy: The carbon NMR spectrum is expected to have fewer signals than its isomers due to the molecule's symmetry.[3] The carbon atoms adjacent to the ether oxygen typically appear in the 50-80 ppm range.

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity | Assignment |

| 59 | Major Peak | [C₃H₇O]⁺ |

| 87 | Second Highest | [C₅H₁₁O]⁺ |

| 55 | Third Highest | [C₄H₇]⁺ |

Data obtained from PubChem.[1]

The fragmentation is dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the oxygen atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of a strong C-O stretching vibration. A vapor phase IR spectrum is available on SpectraBase.[1][3]

| Wavenumber (cm⁻¹) | Assignment |

| ~2960-2850 | C-H stretching (alkane) |

| ~1460 | C-H bending (alkane) |

| ~1100 | C-O stretching (ether) |

Logical Relationships: Isomeric Comparison

The properties of this compound can be compared with its structural isomers to understand the influence of the ether linkage position.

This guide provides a foundational understanding of the molecular structure and characteristics of this compound. For further detailed analysis, direct experimental investigation using the protocols and spectroscopic methods outlined is recommended.

References

An In-depth Technical Guide to the Synthesis of 3-Ethoxypentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and alternative synthesis pathways for 3-ethoxypentane. It includes a detailed experimental protocol for the most common laboratory-scale synthesis, a summary of quantitative data, and visualizations of the reaction pathway and experimental workflow. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound is an ether with applications as a solvent and as an intermediate in the synthesis of more complex organic molecules. Its preparation can be achieved through several synthetic routes, with the Williamson ether synthesis being the most prominent and versatile method. This guide will focus on the practical aspects of its synthesis, providing detailed methodologies and comparative data.

Primary Synthesis Pathway: Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and reliable method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide ion on an alkyl halide. For the synthesis of the unsymmetrical ether this compound, there are two possible combinations of reactants:

-

Route A: Reaction of sodium 3-pentoxide with an ethyl halide (e.g., ethyl iodide or ethyl bromide).

-

Route B: Reaction of sodium ethoxide with a 3-pentyl halide (e.g., 3-bromopentane).

Due to the SN2 nature of the reaction, which is sensitive to steric hindrance, Route A is the preferred pathway . The use of a secondary halide, as in Route B, would likely lead to a significant amount of elimination byproducts (alkenes) rather than the desired ether.

Reaction Mechanism

The synthesis of this compound via the Williamson ether synthesis (Route A) involves two main steps:

-

Deprotonation of 3-pentanol (B84944): A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of 3-pentanol, forming the sodium 3-pentoxide nucleophile.

-

Nucleophilic Substitution: The resulting alkoxide ion attacks the primary ethyl halide in a concerted SN2 reaction, displacing the halide and forming the ether linkage.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 3-pentanol and ethyl iodide.

Materials:

-

3-Pentanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl iodide

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

-

Rotary evaporator

Procedure:

-

Preparation of Sodium 3-pentoxide:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, add sodium hydride (1.0 eq) under a nitrogen atmosphere.

-

Wash the sodium hydride with anhydrous hexane (B92381) to remove the mineral oil and then carefully decant the hexane.

-

Add anhydrous diethyl ether or THF to the flask.

-

Slowly add 3-pentanol (1.0 eq) dropwise from the dropping funnel to the stirred suspension of sodium hydride at 0 °C (ice bath).

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

-

Synthesis of this compound:

-

Cool the freshly prepared sodium 3-pentoxide solution to 0 °C.

-

Add ethyl iodide (1.1 eq) dropwise to the reaction mixture.

-

After the addition, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

After the reaction is complete, cool the mixture to 0 °C and cautiously quench any unreacted sodium hydride by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and wash with water to remove any inorganic salts.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

-

Purify the crude product by fractional distillation to obtain pure this compound.

-

Quantitative Data

| Parameter | Value |

| Reactants | |

| 3-Pentanol | 1.0 eq |

| Sodium Hydride (60%) | 1.0 eq |

| Ethyl Iodide | 1.1 eq |

| Reaction Conditions | |

| Deprotonation Temperature | 0 °C to Room Temperature |

| Deprotonation Time | 1 hour |

| Etherification Temperature | Reflux |

| Etherification Time | 2-4 hours |

| Expected Yield | 60-80% (estimated based on similar reactions) |

| Product Properties | |

| Boiling Point | 109-110 °C |

| Density | 0.76 g/mL at 25 °C |

Alternative Synthesis Pathways

While the Williamson ether synthesis is the most common method, other pathways for the synthesis of this compound have been reported, although detailed experimental protocols are less readily available.

Acid-Catalyzed Dehydration of Alcohols

The intermolecular dehydration of a mixture of 3-pentanol and ethanol (B145695) in the presence of a strong acid catalyst (e.g., sulfuric acid) can lead to the formation of this compound. However, this reaction is often accompanied by the formation of byproducts, including symmetrical ethers (di-3-pentyl ether and diethyl ether) and alkenes resulting from the dehydration of the individual alcohols. Careful control of reaction conditions, particularly temperature, is crucial to favor the formation of the unsymmetrical ether.

From 3-Aminopentane (B48096) and Ethanol

A reported synthesis of this compound involves the reaction of 3-aminopentane with ethanol. This method has a reported yield of 37%, but a detailed experimental protocol is not widely available.

Grignard Reagent-based Synthesis

One reported method involves the reaction of ethylmagnesium bromide with 1,1'-(ethoxymethylene)bis-benzene, which produces this compound with a 15% yield.[1] Again, a detailed experimental procedure for this specific synthesis is not readily accessible.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the ethyl and pentyl groups. The methine proton (CH-O) of the pentyl group would appear as a multiplet. |

| ¹³C NMR | Resonances for the seven unique carbon atoms in the molecule. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of this compound (116.20 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic C-O stretching frequency for an ether. |

Conclusion

The Williamson ether synthesis remains the most reliable and versatile method for the laboratory-scale preparation of this compound. By following the detailed protocol provided in this guide, researchers can achieve a good yield of the desired product. While alternative pathways exist, they are either less efficient or lack detailed and reproducible experimental procedures. The information and methodologies presented herein are intended to support the work of professionals in the fields of chemical research and drug development.

References

An In-depth Technical Guide to the Physical Constants of 3-Ethoxypentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical constants of 3-Ethoxypentane (CAS No: 36749-13-0), a valuable organic compound. The information herein is intended to support research, development, and quality control activities where this ether is utilized. All quantitative data is presented in a clear, tabular format for ease of reference and comparison. Furthermore, detailed experimental protocols for the determination of its principal physical properties are provided.

Core Physical and Chemical Properties of this compound

This compound, with the molecular formula C7H16O, is a branched ether.[1] Its structural characteristics influence its physical properties, making it a subject of interest in various chemical applications, including its potential as a solvent.[1]

Summary of Physical Constants

The following table summarizes the key physical constants of this compound. It is important to note that some of these values are estimates and should be confirmed by experimental data for critical applications.

| Property | Value | Source |

| Molecular Formula | C7H16O | [1][2][3][4][5] |

| Molecular Weight | 116.20 g/mol | [1][2][3][6] |

| Boiling Point | 109 °C at 760 mmHg | [1][2][3][4] |

| Melting Point | -95.35 °C (estimate) | [2][3][7] |

| Density | 0.77 g/cm³ | [1][2][4] |

| Refractive Index | 1.395 | [3][4] |

| Flash Point | 9 °C | [1][2][3][4] |

| Vapor Pressure | 29.6 mmHg at 25 °C | [2][4] |

| XLogP3 | 2.3 | [2][6][7] |

| Hydrogen Bond Acceptor Count | 1 | [2][6][7] |

| Rotatable Bond Count | 4 | [2][6][7] |

Experimental Protocols for Determination of Physical Constants

The following sections detail the standard methodologies for the experimental determination of the key physical constants of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical property.[8]

Methodology: Capillary Method

A simple and effective method for determining the boiling point of an organic liquid is the capillary method.[8]

-

Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube.[9]

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[8] The test tube is then securely clamped and a thermometer is immersed in the liquid, ensuring the bulb is close to the capillary opening but not touching the bottom of the test tube.

-

Heating: The apparatus is gently heated in a water or oil bath.[9]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.

-

Cooling and Measurement: The heat source is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[8] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure inside the capillary tube.[8]

Determination of Density

Density is the mass of a substance per unit of volume and is a fundamental physical property.

Methodology: Gravimetric Method

-

Weighing the Pycnometer: A clean, dry pycnometer (a small glass flask of a specific volume) is accurately weighed.

-

Filling the Pycnometer: The pycnometer is filled with the liquid sample, ensuring there are no air bubbles. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

Weighing the Filled Pycnometer: The filled pycnometer is weighed to determine the mass of the liquid.

-

Volume Determination: The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., deionized water) at a specific temperature and weighing it. The volume can then be calculated.

-

Calculation: The density of the sample is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Refractive Index

The refractive index of a liquid is the ratio of the speed of light in a vacuum to the speed of light in the liquid.[10] It is a characteristic property that can be used to identify a substance and assess its purity.[10]

Methodology: Using an Abbé Refractometer

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale.

-

Temperature Correction: The refractive index is temperature-dependent.[10] Measurements are typically made at a standard temperature (e.g., 20°C or 25°C). If the measurement is performed at a different temperature, a correction factor must be applied.[10]

Logical Workflow for Physical Constant Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical constants of this compound.

Caption: Logical workflow for the determination of physical constants.

References

- 1. This compound | 36749-13-0 | Benchchem [benchchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | 36749-13-0 [chemnet.com]

- 5. brainly.in [brainly.in]

- 6. This compound | C7H16O | CID 37521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. athabascau.ca [athabascau.ca]

Spectroscopic Profile of 3-Ethoxypentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-ethoxypentane (CAS No: 36749-13-0), a dialkyl ether. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering critical information for compound identification, structural elucidation, and quality control in research and drug development.

Data Summary

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the unavailability of experimental NMR data in readily accessible databases, predicted spectral data is provided below. These predictions are based on computational models and offer a reliable estimation of the expected spectral features.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ) (ppm) | Multiplicity |

| -CH- | 3.25 | Quintet |

| -O-CH₂- | 3.40 | Quartet |

| -CH₂-CH- | 1.45 | Sextet |

| -CH₃ (ethoxy) | 1.15 | Triplet |

| -CH₃ (pentane) | 0.88 | Triplet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ) (ppm) |

| -CH- | 82.5 |

| -O-CH₂- | 63.8 |

| -CH₂-CH- | 26.2 |

| -CH₃ (ethoxy) | 15.6 |

| -CH₃ (pentane) | 9.8 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of a strong C-O stretching vibration, a hallmark of ether compounds.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (alkane) | 2850-3000 | Strong |

| C-O Stretch (ether) | 1050-1150 | Strong |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by fragmentation patterns typical for ethers. The most prominent peaks from a GC-MS analysis are listed below.[1]

Table 4: Major Peaks in the Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment Ion |

| 59 | High | [C₃H₇O]⁺ |

| 87 | High | [C₅H₁₁O]⁺ |

| 55 | Medium | [C₄H₇]⁺ |

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) to a final volume of approximately 0.6-0.7 mL in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H NMR). For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single peaks for each unique carbon atom. Key acquisition parameters include the number of scans, pulse width, and relaxation delay, which are optimized to ensure a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is commonly used for liquid samples like this compound.

Data Acquisition: A small drop of the neat liquid is placed directly onto the ATR crystal. The IR spectrum is then recorded, typically in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile organic compounds like this compound.

Sample Introduction and Separation: The sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

Ionization and Mass Analysis: As this compound elutes from the GC column, it enters the mass spectrometer's ion source. In electron ionization (EI), the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectral analysis of this compound.

References

An In-depth Technical Guide to 3-Ethoxypentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Ethoxypentane, a simple dialkyl ether. The document details its chemical and physical properties, established synthetic methodologies, and characteristic reactions. It is intended to be a valuable resource for professionals in research and development who may utilize this compound as a solvent, a model for ether reactivity, or a reference in spectroscopic analysis.

Chemical Identity and Physical Properties

This compound, an isomer of heptyl alcohol, is a colorless liquid. Its structure consists of an ethyl group and a 3-pentyl group linked by an ether oxygen.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 36749-13-0 | [2][3] |

| Molecular Formula | C₇H₁₆O | [2][3] |

| Molecular Weight | 116.20 g/mol | [1] |

| Boiling Point | 109 °C at 760 mmHg | [2][3] |

| Density | 0.77 g/cm³ | [2][3] |

| Flash Point | 9 °C | [2][3] |

| Refractive Index | 1.395 | [2] |

| Vapor Pressure | 29.6 mmHg at 25 °C | [2] |

| Water Solubility | Slightly soluble | [2] |

| LogP | 2.21150 | [4] |

Synthesis of this compound

The most common and efficient method for the laboratory synthesis of this compound is the Williamson ether synthesis.[2] This reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[5]

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide.[6] For the synthesis of the unsymmetrical this compound, two pathways are theoretically possible:

-

Route A: The reaction of sodium 3-pentoxide with an ethyl halide (e.g., ethyl bromide).

-

Route B: The reaction of sodium ethoxide with a 3-pentyl halide (e.g., 3-bromopentane).

Due to the S_N2 mechanism's sensitivity to steric hindrance, Route A is the preferred synthetic pathway.[2][7] The use of a secondary alkyl halide like 3-bromopentane (B47287) (Route B) would lead to significant competition from the E2 elimination reaction, resulting in a lower yield of the desired ether.[2]

Materials:

-

3-Pentanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Ethyl bromide (EtBr)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer, heating mantle

Procedure:

-

Alkoxide Formation: In a dry, inert atmosphere (e.g., under nitrogen or argon), add 3-pentanol to a suspension of sodium hydride in anhydrous THF at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the complete formation of sodium 3-pentoxide.

-

Nucleophilic Substitution: Ethyl bromide is added dropwise to the solution of the alkoxide at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude this compound is purified by fractional distillation to yield the final product.

Reactions of this compound

Ethers are generally unreactive, which makes them excellent solvents. However, they can undergo cleavage under harsh acidic conditions.[8]

The cleavage of this compound with a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), proceeds through a nucleophilic substitution mechanism. The reaction is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol).[9] The halide ion then acts as a nucleophile, attacking one of the adjacent carbon atoms.

The regioselectivity of the cleavage depends on the nature of the alkyl groups. In the case of this compound, both the ethyl and 3-pentyl groups are attached to the oxygen via sp³ hybridized carbons. The attack of the nucleophile will occur at the less sterically hindered carbon, which is the ethyl group, via an S_N2 mechanism.[10] If a tertiary carbocation could be formed, the reaction would proceed via an S_N1 mechanism.[8]

Materials:

-

This compound

-

Concentrated hydrobromic acid (48% HBr)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel

Procedure:

-

Reaction Setup: this compound and an excess of concentrated hydrobromic acid are placed in a round-bottom flask equipped with a reflux condenser.

-

Heating: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by gas chromatography (GC).

-

Work-up: After cooling, the reaction mixture is diluted with water and transferred to a separatory funnel. The organic layer is washed with sodium bicarbonate solution to neutralize any remaining acid, and then with water.

-

Isolation and Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the products are separated and purified by fractional distillation.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| Mass Spec. | Molecular ion (M⁺) peak at m/z = 116. Key fragments at m/z = 87 (loss of ethyl group) and m/z = 59 (loss of propyl group). |

| IR Spec. | Strong C-O stretching absorption in the range of 1000-1300 cm⁻¹. C-H stretching absorptions around 2800-3000 cm⁻¹. Absence of a broad O-H stretch around 3200-3600 cm⁻¹. |

| ¹H NMR | - CH(O)- : A multiplet around δ 3.3-3.5 ppm. - -OCH₂- : A quartet around δ 3.4-3.6 ppm. - -CH₂- (pentyl) : A multiplet around δ 1.4-1.6 ppm. - -CH₃ (ethyl) : A triplet around δ 1.1-1.2 ppm. - -CH₃ (pentyl) : A triplet around δ 0.8-1.0 ppm. |

| ¹³C NMR | - CH(O)- : A signal around δ 70-80 ppm. - -OCH₂- : A signal around δ 60-70 ppm. - -CH₂- (pentyl) : Signals around δ 20-40 ppm. - -CH₃ (ethyl & pentyl) : Signals around δ 10-20 ppm. |

Applications and Toxicology

While specific applications for this compound are not widely documented, its structural isomer, 1-ethoxypentane, is used as a solvent in various organic reactions and as an intermediate in the synthesis of pharmaceuticals and fragrances.[11] Given its properties as a relatively inert ether, this compound could potentially be used in similar applications, particularly as a solvent.

There is limited toxicological data available for this compound. However, information on related compounds, such as 3-methylpentane (B165638), an isomer of hexane, can provide some insight. Inhalation exposure to 3-methylpentane in humans has been associated with central nervous system effects, including irritation, dizziness, and loss of coordination.[12] As with most volatile organic compounds, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment should be worn to avoid skin and eye contact.[13]

References

- 1. This compound | C7H16O | CID 37521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 36749-13-0 | Benchchem [benchchem.com]

- 3. This compound | 36749-13-0 [chemnet.com]

- 4. This compound|lookchem [lookchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. Cas 17952-11-3,1-ETHOXYPENTANE | lookchem [lookchem.com]

- 12. Subacute Inhalation Toxicity of 3-Methylpentane - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Toxicology FAQs - ACMT [acmt.net]

Technical Guide to the Safe Handling of 3-Ethoxypentane

This document provides a comprehensive overview of the safety protocols and handling procedures for 3-Ethoxypentane, intended for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary risks associated with this chemical are its high flammability and its harmful effects upon exposure.

GHS Hazard Classification:

-

Signal Word: Danger

-

Hazard Pictograms:

-

🔥 (Flame)

-

❗ (Exclamation Mark)

-

-

Hazard Statements:

-

H225: Highly flammable liquid and vapour.

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.

-

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapour |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

Physical and Chemical Properties

The physical and chemical properties of this compound are essential for understanding its behavior and potential hazards.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O | [1][2][3] |

| Molecular Weight | 116.20 g/mol | [1][2] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 109°C at 760 mmHg | [2][3] |

| Melting Point | -95.35°C (estimate) | [2][3] |

| Flash Point | 9°C | [2][3] |

| Density | 0.77 g/cm³ | [2] |

| Vapor Pressure | 29.6 mmHg at 25°C | [2] |

Handling and Storage Procedures

3.1. Safe Handling Protocol

Proper handling techniques are crucial to minimize exposure and prevent accidents.

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapours.[5][6]

-

Ignition Sources: Keep the chemical away from all sources of ignition, including heat, sparks, open flames, and hot surfaces. Smoking is strictly prohibited in areas where this chemical is handled or stored.

-

Static Discharge: Take precautionary measures against static discharge. Use explosion-proof electrical, ventilating, and lighting equipment. Ensure containers and receiving equipment are properly grounded and bonded.

-

Personal Practices: Avoid contact with skin and eyes.[5] Do not breathe mist or vapours. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[4]

-

Equipment: Use only non-sparking tools.

3.2. Storage Protocol

Correct storage is vital for maintaining the chemical's stability and preventing hazardous situations.

-

Container: Keep the container tightly closed and stored in a dry, cool, and well-ventilated place.[4]

-

Temperature: Store in a cool place.

-

Incompatible Materials: Store away from strong oxidizing agents.[4]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final and most direct line of defense against chemical exposure.[7] A hazard assessment should be conducted to determine the specific PPE required for any operation involving this compound.[7][8]

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Safety goggles or a face shield.[6] | Protects against splashes and vapours.[6] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[6] | Prevents skin contact and absorption.[6] |

| Body Protection | Lab coat, apron, or coveralls.[7] | Protects clothing and skin from contamination.[7] |

| Respiratory Protection | Use only in a well-ventilated area or fume hood. If ventilation is inadequate, a NIOSH-approved respirator is required. | Prevents inhalation of harmful vapours. |

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure. Show the Safety Data Sheet (SDS) to attending medical personnel.[5]

5.1. Inhalation Exposure

-

Move the exposed person to fresh air at once.[9]

-

If the person is not breathing, perform artificial respiration.[4]

-

If breathing is difficult, oxygen may be administered.

-

Keep the affected person warm and at rest.[9]

-

Seek immediate medical attention.[9]

5.2. Skin Contact

-

Immediately take off all contaminated clothing.

-

Rinse the skin with plenty of water/shower for at least 15 minutes.[10]

-

Wash the affected area with soap and water.[9]

-

If skin irritation persists, consult a physician.[4]

-

Wash contaminated clothing before reuse.

5.3. Eye Contact

-

Immediately flush the eye(s) with plenty of water for at least 15 minutes, also under the eyelids.[4][5][10]

-

Hold eyelids away from the eyeball to ensure all surfaces are washed thoroughly.[10]

-

If present, remove contact lenses after the initial flushing.[10]

5.4. Ingestion

-

If swallowed, rinse the mouth with water.[5]

-

Immediately make the victim drink water (two glasses at most).

-

Never give anything by mouth to an unconscious person.[5][11]

-

Call a POISON CENTER or doctor immediately.

Fire Fighting Measures

Due to its high flammability, fires involving this compound require specific extinguishing methods.

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[5] Carbon dioxide (CO₂) is also effective.[5]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapours may form explosive mixtures with air. Vapours are heavier than air and may travel to a source of ignition and flash back.

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) for firefighting if necessary.[5]

Accidental Release Measures (Spills)

A systematic approach is required to safely manage a spill of this compound.

Experimental Protocol for Spill Response:

-

Ensure Personal Safety: Evacuate non-essential personnel from the spill area.[5]

-

Control Ignition Sources: Immediately remove all sources of ignition.

-

Ventilate the Area: Ensure adequate ventilation.[5]

-

Don PPE: Put on the appropriate personal protective equipment as detailed in Section 4.[5]

-

Containment: Prevent the spill from entering drains or waterways.[5] Use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.

-

Cleanup: Carefully collect the absorbed material using non-sparking tools. Place the material into a suitable, closed, and labeled container for disposal.[5]

-

Decontamination: Clean the spill area thoroughly with a suitable detergent and water.

-

Disposal: Dispose of the contaminated material as hazardous waste in accordance with local, state, and federal regulations.

Caption: Workflow for Responding to a this compound Spill.

Toxicological Information

The primary toxicological concern is acute toxicity through multiple routes of exposure.

-

Acute Toxicity: this compound is harmful if swallowed, inhaled, or in contact with skin.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Eye Damage/Irritation: May cause eye irritation.

-

Respiratory Irritation: Inhalation of vapours may cause respiratory tract irritation.[11]

-

Delayed Effects: It is important to review the Safety Data Sheet (SDS) to determine whether to expect any delayed effects after exposure.[10]

-

Chronic Exposure: No specific data is available on the long-term effects of chronic exposure. Standard chemical hygiene practices should be followed to minimize long-term exposure.

References

- 1. This compound | C7H16O | CID 37521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. fishersci.com [fishersci.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]

- 8. benchchem.com [benchchem.com]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. redcross.org.uk [redcross.org.uk]

An In-depth Technical Guide to 3-Ethoxypentane: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethoxypentane, a symmetrical ether with applications as a solvent and chemical intermediate. The document details the historical context of its discovery through the development of ether synthesis methodologies, outlines key experimental protocols for its preparation, and presents its physicochemical properties in a structured format. Included are detailed visualizations of synthetic pathways to facilitate a deeper understanding of the chemical processes involved.

Discovery and History

The specific first synthesis of this compound is not prominently documented in easily accessible historical records. Its discovery is intrinsically linked to the broader history of ether synthesis, a cornerstone of organic chemistry. The development of methods for forming the ether linkage (C-O-C) in the 19th century laid the groundwork for the preparation of a vast array of ethers, including symmetrical ethers like this compound.

Key historical developments that enabled the synthesis of such compounds include:

-

Acid-Catalyzed Dehydration of Alcohols (c. 1540): While one of the oldest methods for forming ethers, its practical application is generally limited to the synthesis of simple, symmetrical ethers from primary alcohols.[1]

-

Williamson Ether Synthesis (1850): Developed by Alexander Williamson, this versatile method involves the reaction of an alkoxide with an alkyl halide.[2] It remains a fundamental and widely used method for preparing both symmetrical and unsymmetrical ethers in the laboratory and on an industrial scale.

While earlier, unrecorded syntheses may have occurred, a significant, well-documented synthesis of this compound was reported in 1981 by Barbot and Miginiac in the Journal of Organometallic Chemistry.[3] Their work explored the reactions of organometallic reagents, providing a modern synthetic route to this compound.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O | [3][4][5] |

| Molecular Weight | 116.20 g/mol | [5] |

| CAS Number | 36749-13-0 | [3][4] |

| Boiling Point | 109 °C at 760 mmHg | [4] |

| Melting Point | -95.35 °C (estimate) | [4] |

| Density | 0.77 g/cm³ | [4] |

| Refractive Index | 1.3897 (estimate) | [4] |

| Flash Point | 9 °C | [4] |

| Vapor Pressure | 29.6 mmHg at 25 °C | [4] |

| LogP | 2.21150 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Rotatable Bond Count | 4 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of this compound.

Synthesis via Williamson Ether Synthesis

This protocol is a generalized procedure based on the principles of the Williamson ether synthesis, a classic and reliable method for preparing ethers like this compound.

Materials:

-

Sodium hydride (NaH) or sodium metal (Na)

-

Ethyl bromide or ethyl iodide

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Procedure:

-

Preparation of the Alkoxide:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, place 3-pentanol and anhydrous diethyl ether or THF.

-

Slowly add sodium hydride (or small pieces of sodium metal) to the stirred solution at 0 °C.

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium pentoxide.

-

-

Ether Formation:

-

Cool the alkoxide solution to 0 °C.

-

Add ethyl bromide (or ethyl iodide) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and cautiously quench any unreacted sodium hydride with the slow addition of ethanol.

-

Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain pure this compound.

-

Synthesis via Organometallic Route (Barbot and Miginiac, 1981)

This protocol is based on the synthesis reported by Barbot and Miginiac, which involves the reaction of an acetal (B89532) with a Grignard reagent.[3]

Materials:

-

Benzene, 1,1'-(ethoxymethylene)bis- (or a similar acetal)

-

Ethylmagnesium bromide (Grignard reagent) in a suitable ether solvent (e.g., THF)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, place a solution of Benzene, 1,1'-(ethoxymethylene)bis- in anhydrous diethyl ether or THF.

-

Cool the flask to 0 °C in an ice bath.

-

-

Grignard Reaction:

-

Slowly add the solution of ethylmagnesium bromide from the dropping funnel to the stirred acetal solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC or GC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

The original paper reports a yield of 15% for this compound from this specific reaction, with the major product being (1-Ethoxy-propoxy)-benzene (70% yield).[3] Purification would be achieved by fractional distillation or column chromatography.

-

Mandatory Visualizations

Williamson Ether Synthesis Workflow

Caption: Workflow for the Williamson synthesis of this compound.

Organometallic Synthesis Logical Relationship

Caption: Logical relationship of reactants and products in the organometallic synthesis.

References

The Absence of 3-Ethoxypentane in the Plant Kingdom: A Technical Guide to Volatile Ether Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Ethoxypentane: A Synthetic Compound

This compound is a simple aliphatic ether. While the ether functional group is present in a vast array of naturally occurring plant metabolites, there is no scientific evidence to date of the biosynthesis of this compound by any plant species. Chemical databases such as PubChem do not list any natural sources for this compound. It is commercially produced and widely used as a solvent, and therefore, its detection in a plant sample is most likely attributable to environmental contamination or contamination during sample collection, processing, or analysis.

Naturally Occurring Ethers in Plants: A Brief Overview

Plants produce a diverse range of volatile and non-volatile compounds containing ether linkages. These natural ethers play crucial roles in plant defense, pollination, and communication.[1][2] Unlike the simple, symmetrical structure of this compound, naturally occurring plant ethers are often more complex and biosynthetically derived from pathways such as the isoprenoid or phenylpropanoid pathways.

Table 1: Examples of Naturally Occurring Ethers in Plants

| Compound Name | Chemical Class | Plant Source(s) |

| Eucalyptol (1,8-Cineole) | Monoterpenoid Ether | Eucalyptus species, Rosemary, Cardamom[3] |

| Diphenyl Ether | Aromatic Ether | Tomato (Solanum lycopersicum) |

| Anethole | Phenylpropanoid | Anise (Pimpinella anisum), Fennel (Foeniculum vulgare) |

| Safrole | Phenylpropanoid | Sassafras (Sassafras albidum) |

| Divinyl ethers | Oxylipins | Garlic (Allium sativum)[4] |

The biosynthesis of these compounds involves specific enzymatic reactions that are not known to produce simple aliphatic ethers like this compound.[1][2]

Experimental Protocols for the Analysis of Volatile Ethers in Plants

The definitive identification of volatile compounds in plants is primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] The following protocols are standard methods for the extraction and analysis of plant VOCs and would be capable of detecting this compound if it were present.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

HS-SPME is a solvent-free extraction technique that is highly effective for sampling volatile and semi-volatile compounds from the headspace of a sample.[7][8]

Protocol:

-

Sample Preparation: A known quantity of fresh plant material (e.g., leaves, flowers) is placed in a sealed headspace vial.

-

Equilibration: The vial is incubated at a controlled temperature (e.g., 35°C) for a specific time (e.g., 15 minutes) to allow the volatile compounds to equilibrate in the headspace.[7]

-

Extraction: An SPME fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB) is exposed to the headspace for a defined period (e.g., 15-45 minutes) to adsorb the volatile analytes.[7]

-

Desorption and GC-MS Analysis: The SPME fiber is then inserted into the heated injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed and transferred to the GC column.

-

GC Separation: The volatile compounds are separated on a capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp from a low initial temperature (e.g., 40°C) to a final high temperature (e.g., 220°C) to elute the compounds based on their boiling points and polarity.[7]

-

MS Detection and Identification: As the compounds elute from the GC column, they enter a mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting mass spectrum (fragmentation pattern) is recorded. Compound identification is achieved by comparing the obtained mass spectra and retention times with those of reference standards and spectral libraries.[9]

Solvent Extraction for Volatile Analysis

Solvent extraction can be used for a broader range of volatile and semi-volatile compounds.[10][11]

Protocol:

-

Extraction: A known mass of plant material is macerated and extracted with a suitable organic solvent (e.g., ethanol, hexane) at a low temperature.[10][12]

-

Filtration: The extract is filtered to remove solid plant debris.

-

Concentration: The solvent is carefully removed under reduced pressure using a rotary evaporator to obtain a concentrated extract (concrete).[12]

-

Further Purification (for Absolutes): The concrete can be further processed by mixing with alcohol, followed by chilling and filtration to remove waxes, and then evaporation of the alcohol to yield an absolute.[10]

-

GC-MS Analysis: The resulting extract is diluted in a suitable solvent and injected into the GC-MS for analysis as described in the previous protocol.

Biosynthesis of Ethers in Plants

The formation of ether bonds in natural products is an enzymatically controlled process.[1][2] These biosynthetic pathways are highly specific and do not support the formation of simple, non-functionalized aliphatic ethers like this compound. Known mechanisms for ether bond formation in plants include:

-

Intramolecular cyclization of terpene alcohols: This is a common pathway for the formation of cyclic ethers like eucalyptol.

-

Enzymatic dehydration of fatty acid hydroperoxides: This leads to the formation of divinyl ethers.[4]

-

Radical coupling of monolignols: This process, initiated by peroxidases, forms ether linkages in lignin.[2]

The absence of a known biosynthetic pathway that could lead to the formation of this compound further supports its synthetic origin.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols for analyzing plant volatiles.

Caption: Workflow for HS-SPME-GC-MS analysis of plant volatiles.

Caption: Workflow for solvent extraction and GC-MS analysis of plant volatiles.

Conclusion

For researchers, scientists, and drug development professionals, it is critical to recognize that this compound is not a known natural product of plants. Its detection in plant-based samples should prompt a thorough investigation into potential sources of contamination. The analytical techniques detailed in this guide are robust methods for the identification of volatile compounds and serve as the foundation for our current understanding of the plant metabolome. Future research into the vast chemical diversity of the plant kingdom will continue to refine our knowledge, but based on current evidence, this compound remains in the domain of synthetic chemistry.

References

- 1. Biosynthesis of ethers: Unusual or common natural events? - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004) [inchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Methods in plant foliar volatile organic compounds research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review [frontiersin.org]

- 7. repositorio.unesp.br [repositorio.unesp.br]

- 8. Extraction and Identification of Volatile Organic Compounds in Scentless Flowers of 14 Tillandsia Species Using HS-SPME/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. thesocietyofscent.com [thesocietyofscent.com]

- 11. usalab.com [usalab.com]

- 12. coleparmer.com [coleparmer.com]

An In-depth Technical Guide to 3-Ethoxypentane and its Structural Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-ethoxypentane and its structural isomers with the molecular formula C7H16O. The document details the physicochemical properties, synthesis methodologies, and spectroscopic data of this compound, alongside a comparative analysis of its various alcohol and ether isomers. This guide is intended to serve as a valuable resource for professionals in research, science, and drug development.

This compound: Core Properties

This compound, an aliphatic ether, is a colorless liquid. Its core physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C7H16O[1][2] |

| Molecular Weight | 116.20 g/mol [1] |

| Boiling Point | 109 °C at 760 mmHg[1][2] |

| Density | 0.77 g/cm³[1][2] |

| Flash Point | 9 °C[1][2] |

| Water Solubility | Slightly soluble[1] |

| LogP | 2.21150[1] |

| CAS Number | 36749-13-0[2][3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for ether formation. The two most prominent methods are the Williamson ether synthesis and the alkoxymercuration-demercuration reaction.

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for preparing ethers. It involves the reaction of an alkoxide ion with a primary alkyl halide in an SN2 reaction. For the synthesis of this compound, there are two possible routes:

-

Route A: Reaction of sodium 3-pentoxide with an ethyl halide (e.g., ethyl bromide).

-

Route B: Reaction of sodium ethoxide with a 3-pentyl halide (e.g., 3-bromopentane).

Route A is generally preferred as it involves a primary alkyl halide, which is more favorable for the SN2 mechanism and minimizes the competing E2 elimination reaction that can occur with secondary halides like 3-bromopentane.

Logical Workflow for Williamson Ether Synthesis of this compound:

Caption: Williamson ether synthesis workflow for this compound.

Detailed Experimental Protocol (Adapted from General Williamson Ether Synthesis Procedures):

Materials:

-

3-Pentanol

-

Sodium hydride (NaH) or sodium metal (Na)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Ethyl bromide (EtBr)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

-